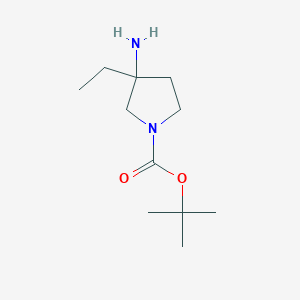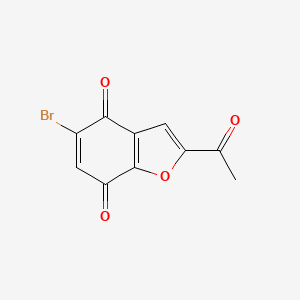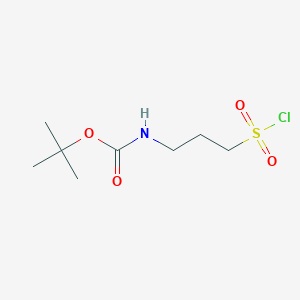
(3-氯磺酰丙基)氨基甲酸叔丁酯
描述
tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chlorosulfonyl group, a carbamic acid ester, and a tert-butyl group, which contribute to its unique chemical properties and reactivity.
科学研究应用
tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate typically involves the reaction of 3-chloropropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently treated with chlorosulfonic acid to introduce the chlorosulfonyl group. The overall reaction can be summarized as follows:
Formation of Carbamate: [ \text{3-chloropropylamine} + \text{tert-butyl chloroformate} \rightarrow \text{(3-chloropropyl)-carbamic acid tert-butyl ester} ]
Introduction of Chlorosulfonyl Group: [ \text{(3-chloropropyl)-carbamic acid tert-butyl ester} + \text{chlorosulfonic acid} \rightarrow \text{tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Sulfonamide, Sulfonate, or Sulfonothioate Derivatives: Formed from nucleophilic substitution reactions.
Carboxylic Acid and Alcohol: Formed from hydrolysis.
Amine: Formed from reduction.
作用机制
The mechanism of action of tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the chlorosulfonyl group, which acts as an electrophilic center. The compound can modify proteins and other biomolecules by forming sulfonamide or sulfonate linkages, thereby altering their function and activity .
相似化合物的比较
Similar Compounds
- (3-Chlorosulfonyl-propyl)-carbamic acid methyl ester
- (3-Chlorosulfonyl-propyl)-carbamic acid ethyl ester
- (3-Chlorosulfonyl-propyl)-carbamic acid isopropyl ester
Uniqueness
tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where selective reactivity and stability are required .
属性
IUPAC Name |
tert-butyl N-(3-chlorosulfonylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO4S/c1-8(2,3)14-7(11)10-5-4-6-15(9,12)13/h4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSPDJMNLOWPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206883 | |
| Record name | 1,1-Dimethylethyl N-[3-(chlorosulfonyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196153-59-9 | |
| Record name | 1,1-Dimethylethyl N-[3-(chlorosulfonyl)propyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[3-(chlorosulfonyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


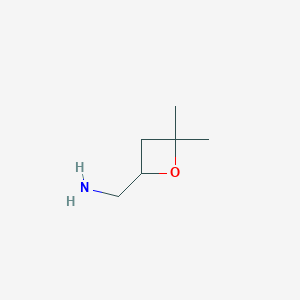
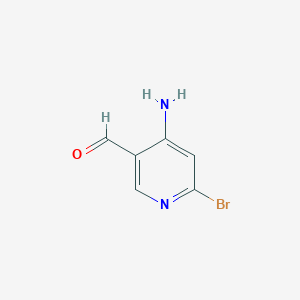
![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1378898.png)
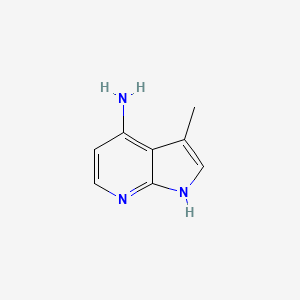
![3-Azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B1378901.png)
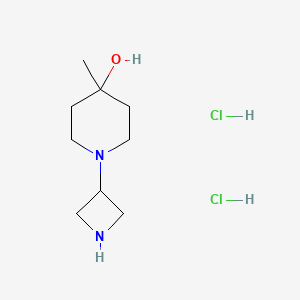
![8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1378904.png)
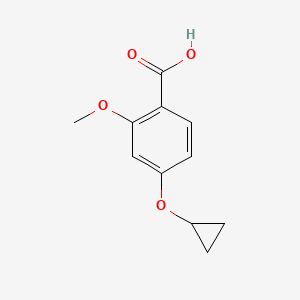
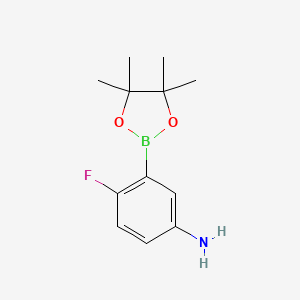
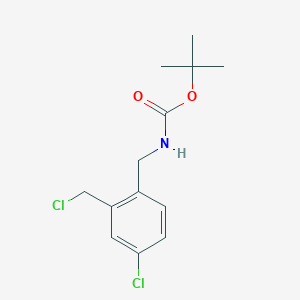
![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)

